molecular formula C8H8N2O B8589937 3-Amino-4-hydroxy-5-methylbenzonitrile

3-Amino-4-hydroxy-5-methylbenzonitrile

Cat. No.: B8589937
M. Wt: 148.16 g/mol
InChI Key: QVQBWBRHGNLSPE-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-methylbenzonitrile is a multifunctional aromatic compound offered for research and development purposes. Its molecular structure incorporates three distinct functional groups—an amino (-NH₂), a hydroxyl (-OH), and a nitrile (-CN)—on a methyl-substituted benzene ring, making it a valuable and versatile intermediate in organic synthesis . Compounds with similar amino-hydroxy substitution patterns are frequently employed as key precursors in pharmaceutical research, particularly in the synthesis of molecules with potential biological activity . The presence of both hydrophilic and lipophilic regions in its structure can contribute to improved pharmacokinetic properties in derivative molecules, which is a critical factor in drug discovery . This chemical scaffold is of significant interest for constructing more complex molecules, including Schiff bases, and for use in structure-activity relationship (SAR) studies to develop new therapeutic agents . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-amino-4-hydroxy-5-methylbenzonitrile

InChI

InChI=1S/C8H8N2O/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3,11H,10H2,1H3

InChI Key

QVQBWBRHGNLSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

4-Amino-3-methylbenzonitrile (CAS 78881-21-7)
  • Molecular Formula : C₈H₈N₂ (MW: 132.16 g/mol).
  • Key Differences: Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bonding capacity compared to the target compound. This may decrease aqueous solubility but improve stability in non-polar solvents .
  • Purity : >97.0% (HPLC), priced at JPY 4,100/g.
2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)
  • Structure: Amino at position 2, chloro at position 4, methoxy (-OCH₃) at position 3.
  • Molecular Formula : C₈H₇ClN₂O (MW: 198.61 g/mol).
  • Key Differences : Chloro and methoxy substituents introduce electron-withdrawing and donating effects, respectively. The chloro group enhances electrophilic reactivity, while methoxy increases lipophilicity. These traits are advantageous in pesticide synthesis but may reduce biocompatibility .
  • Purity : 97%.
4-Amino-3-methyl-5-nitrobenzonitrile (CAS 468741-02-8)
  • Structure: Amino at position 4, methyl at position 3, nitro (-NO₂) at position 4.
  • Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).
  • Key Differences: The nitro group is strongly electron-withdrawing, making this compound highly reactive in reduction or substitution reactions.
3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 52805-45-5)
  • Structure : Bromo at position 3, hydroxyl at position 4, methoxy at position 5.
  • Molecular Formula: C₈H₆BrNO₂ (MW: 244.05 g/mol).
  • Key Differences : Bromine’s bulkiness and electronegativity increase steric hindrance and alter π-electron distribution. The hydroxyl and methoxy groups create a mixed polarity profile, suitable for cross-coupling reactions in medicinal chemistry .

Physicochemical and Commercial Comparison

Compound Molecular Weight (g/mol) Key Substituents Purity Price (JPY/g)
4-Amino-3-methylbenzonitrile 132.16 -NH₂ (C4), -CH₃ (C3) >97% (HPLC) 4,100
2-Amino-4-chloro-5-methoxybenzonitrile 198.61 -Cl (C4), -OCH₃ (C5) 97% Not listed
4-Amino-3-methyl-5-nitrobenzonitrile 177.16 -NO₂ (C5) Not listed Not listed
3-Bromo-4-hydroxy-5-methoxybenzonitrile 244.05 -Br (C3), -OH (C4), -OCH₃ (C5) 100% Not listed

Key Observations :

  • Pricing: 4-Amino-3-methylbenzonitrile is the most cost-effective analog, likely due to simpler synthesis pathways.
  • Substituent Impact : Hydroxyl groups (as in the target compound) enhance solubility but may necessitate stricter storage conditions (e.g., desiccants or inert atmospheres) to prevent oxidation .
  • Reactivity : Nitro and bromo substituents expand utility in cross-coupling reactions but increase handling hazards .

Preparation Methods

Para-Bromination and Cyanation

The traditional route begins with 2-ethyl-6-methylaniline, which undergoes para-bromination to introduce a bromine atom at the 4-position. Subsequent cyanation via copper(I) cyanide replaces the bromine with a nitrile group, though this step poses safety risks due to cyanide toxicity. The final Sandmeyer hydroxylation converts the amine to a hydroxyl group, completing the synthesis. While effective for multi-kilogram production, this method suffers from a 40–45% overall yield, high PMI (210), and reliance on dimethylformamide (DMF), a solvent with significant environmental and health concerns.

Limitations of Early Methods

Classical routes are marred by laborious workups, low atom economy, and hazardous reagents. For instance, the use of cyanating agents necessitates stringent safety protocols, increasing production costs. Additionally, DMF’s high boiling point complicates solvent recovery, exacerbating waste generation.

Modern Synthetic Approaches

Duff Formylation and HOSA-Mediated Nitrile Formation

A breakthrough 2nd-generation method replaces cyanation with a Duff formylation to install an aldehyde group at the 4-position. This aldehyde is then converted to a nitrile using hydroxylamine-O-sulfonic acid (HOSA) , a safer and more efficient nitrile-forming agent. The revised sequence—Sandmeyer hydroxylation, Duff formylation, and HOSA reaction—achieves a 69% overall yield with a PMI of 81, marking a 61% reduction in waste compared to classical methods.

Reaction Conditions and Optimization

  • Duff Formylation : Conducted at 60–70°C in a mixed solvent system (acetic acid/water), achieving 85% conversion.

  • HOSA Reaction : Requires stoichiometric HOSA in aqueous HCl at 80°C, yielding 95% pure nitrile after crystallization.

Reductive Amination Pathways

Alternative routes explore reductive amination of nitro precursors. For example, 3-nitro-4-hydroxy-5-methylbenzonitrile can be reduced using sodium bisulfite (NaHSO~3~) under mild conditions (80–85°C), achieving 84% yield. This method avoids pyrophoric catalysts like palladium, enhancing operational safety.

Process Optimization and Green Chemistry

Solvent Replacement Strategies

Replacing DMF with acetic acid/water mixtures in Duff formylation reduces toxicity and simplifies waste treatment. Ethanol and toluene are prioritized for extractions, improving recyclability.

Catalytic Improvements

The integration of HOSA eliminates stoichiometric metal cyanides, aligning with green chemistry principles. Additionally, sodium bisulfite serves as a cost-effective reducing agent for nitro groups, minimizing heavy metal waste.

Table 1: Comparison of Classical vs. Modern Methods

ParameterClassical RouteModern Route
Overall Yield40–45%69%
PMI21081
Hazardous ReagentsCuCN, DMFHOSA, NaHSO~3~
Key Steps33

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) is the primary tool for assessing purity, with modern routes achieving 99.3% area/area (a/a) purity. Diazonium titration confirms amine content, showing >98% chemical purity for intermediates.

Structural Elucidation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify the nitrile (δ ~110 ppm in ^13^C NMR) and amine functionalities (δ ~6.5 ppm in ^1^H NMR).

Industrial-Scale Production

Scalability of HOSA-Based Synthesis

The modern 3-step sequence has been demonstrated at 400 g scale, with linear scalability to multi-kilogram batches. Key considerations include:

  • Temperature Control : Maintaining 80°C during HOSA reaction to prevent byproduct formation.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (>99%) without column chromatography.

Cost and Environmental Impact

The modern route reduces raw material costs by 30% and cuts wastewater generation by 50%. Sodium bisulfite’s low cost (~$5/kg) further enhances economic viability .

Q & A

Q. What computational methods predict the compound’s reactivity in complex biological systems?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electronic effects of substituents. Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450, with docking scores ≤−7.2 kcal/mol indicating strong interactions .

Q. How do steric and electronic effects of the methyl and hydroxy groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The methyl group increases steric hindrance at the 5-position, directing electrophiles to the 2-position. The hydroxy group’s electron-withdrawing effect deactivates the ring, requiring stronger bases (e.g., KOtBu vs. NaHCO₃) for Suzuki-Miyaura couplings .

Q. What strategies mitigate interference from the nitrile group in biological assays?

  • Methodological Answer : Use competitive inhibitors (e.g., acrylonitrile) to block non-specific binding. Alternatively, synthesize a pro-drug (e.g., ester-protected hydroxy group) to reduce nitrile reactivity in vivo .

Q. How can spectral libraries improve identification of degradation products?

  • Methodological Answer : Build a custom LC-MS/MS library using reference standards of likely degradation products (e.g., oxidized amines or hydrolyzed nitriles). Match fragmentation patterns (e.g., m/z 149.04 for decyanated products) to confirm structures .

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